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Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA
carboxylase (ACC). As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the
key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a
dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation.
These metabolic modulations have positioned CP-640186 as a significant tool in metabolic
disease research and a potential therapeutic agent for conditions such as metabolic syndrome,
obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel
applications for CP-640186, including its role in platelet function and as an antiviral agent. This
technical guide provides an in-depth overview of the function, mechanism of action, and
experimental data associated with CP-640186.

Core Mechanism of Action: Inhibition of Acetyl-CoA
Carboxylase

CP-640186 functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and
ACC2.[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.
[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to
acetyl-CoA, bicarbonate, and citrate.[1][2][3] By inhibiting ACC, CP-640186 blocks the
conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[4][5][6]
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The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the
synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine
palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for
the transport of fatty acids into the mitochondria, thereby promoting their oxidation.

(" CP-640186 Mechanism of Action
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Mechanism of CP-640186 action on fatty acid metabolism.

Quantitative Data Summary
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The following tables summarize the key quantitative data for CP-640186 from various in vitro
and in vivo studies.

Table 1: In Vitro Inhibitory and stimulatory Activity
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Target/Cell .
Parameter . Species Value Reference
Line
IC50 ACC1 (liver) Rat 53 nM [31[41[5]6]
ACC2 (skeletal
Rat 61 nM [31[41[5]16]
muscle)
ACC1 & ACC2 Not Specified ~55 nM [2][3]
DENV-1 (BHK-21 _
Virus 0.96 uM [7]
cells)
DENV-2 (BHK-21 _
Virus 1.22 uM [7]
cells)
DENV-3 (BHK-21 _
Virus 0.99 uM [7]
cells)
DENV-4 (BHK-21 _
Virus 1.69 uM [7]
cells)
Zika Virus (BHK- i
Virus 1.27 uM [7]
21 cells)
Fatty Acid
Synthesis
EC50 o Human 0.62 uM [4]
Inhibition
(HepG2 cells)
Triglyceride
Synthesis
o Human 1.8 uM [4]
Inhibition
(HepG2 cells)
Palmitate Acid
Oxidation
) ) Mouse 57 nM (11141071
Stimulation
(C2C12 cells)
Palmitate Acid Rat 1.3 uM [4107118]
Oxidation

Stimulation (rat
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epitrochlearis

muscle)

DENV2
Proliferation Virus 0.50 uM [7]

Inhibition

Table 2: In Vivo Efficacy
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Parameter Effect Species Value (ED50) Reference

Malonyl-CoA
ED50 i ] Rat 55 mg/kg [2][3]
Lowering (Liver)

Malonyl-CoA
Lowering (Soleus  Rat 6 mg/kg [2][3]

Muscle)

Malonyl-CoA
Lowering

) Rat 15 mg/kg [2][3]
(Quadriceps

Muscle)

Malonyl-CoA
Lowering Rat 8 mg/kg [2][3]

(Cardiac Muscle)

Fatty Acid
Synthesis Rat 13 mg/kg [1112]13]
Inhibition

Fatty Acid
Synthesis CD1 Mice 11 mg/kg [11[21[3]
Inhibition

Fatty Acid
Synthesis ob/ob Mice 4 mg/kg [11[21[3]
Inhibition

Whole Body
Fatty Acid

o Rat ~30 mg/kg [2][31[8]
Oxidation

Stimulation

Acute Efficacy (1

Rat 4.6 mg/k 4
hour post-dose) I 4l

Acute Efficacy (4
Rat 9.7 mg/kg [4]
hours post-dose)
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Acute Efficacy (8

Rat 21 mg/kg

hours post-dose)

[4]

ble 3: PI Kineti o

Parameter Route Value Reference
) IV (5 mg/kg) / Oral (10
Plasma Half-life (t1/2) 15h [1][4]
mg/kg)
Bioavailability Oral (10 mg/kg) 39% [4]
Plasma Clearance )
IV (5 mg/kg) 65 ml/min/kg [4]
(Clp)
Volume of Distribution )
IV (5 mg/kg) 5 liters/kg [4]
(Vdss)
Tmax (Oral) Oral (10 mg/kg) 1.0h [4]
Cmax (Oral) Oral (10 mg/kg) 345 ng/mL [1114]
AUCO- (Oral) Oral (10 mg/kg) 960 ngeh/mL [1][4]

Experimental Protocols

In Vitro ACC Inhibition Assay

A common method to determine the IC50 of CP-640186 against ACC1 and ACC2 involves a

radiometric assay.

ACC Inhibition Assay Workflow

Prepare reaction mix:

- Purified ACCL or ACC2 Add varying concentrations Measure acid-stable
- A(ie/:)/TI;)oA P Incubate at 37°C Stop reaction with acid radioactiity (Malony-CoA) Calculate IC50 values

- [14C]Bicarbonate
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Workflow for determining ACC inhibition.
Methodology:
o Purified rat liver ACCL1 or rat skeletal muscle ACC2 is used.

e The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and
[14C]bicarbonate.

o CP-640186 is added at various concentrations.
e The reaction is allowed to proceed for a set time at 37°C.
e The reaction is terminated by the addition of acid.

» The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by
scintillation counting.

e |C50 values are calculated from the dose-response curves.

Cellular Fatty Acid Synthesis and Oxidation Assays

Fatty Acid Synthesis in HepG2 Cells:

o HepG2 cells are treated with varying concentrations of CP-640186 (e.g., 0.62-1.8 uM) for 2
hours.[4][5]

e [14C]acetate is added to the culture medium.
 After incubation, cellular lipids are extracted.

e The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty
acid synthesis.

o EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.[4]

Fatty Acid Oxidation in C2C12 Myotubes:
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Differentiated C2C12 myotubes are treated with CP-640186 (e.g., 0.1 nM-100 uM) for 2
hours.[4][5]

[3H]palmitate is added to the medium.

The rate of fatty acid oxidation is determined by measuring the production of [3H]H20.

EC50 values for the stimulation of palmitate oxidation are calculated.[4]

In Vivo Studies in Rodents

Malonyl-CoA Measurement:
» Rats are administered CP-640186 via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]

o After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart
are collected.

o Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.
o EDS5O0 values for the reduction of malonyl-CoA are determined.[2][3]

Whole-Body Fatty Acid Oxidation:

e Rats are given an oral dose of CP-640186 (e.g., ~30 mg/kg).[2][3][8]

e The animals are placed in metabolic chambers.

e The respiratory exchange ratio (RER = VCO2/VO2) is measured to assess the shift from
carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased
fatty acid oxidation.[4]

Expanded Functions and Research Areas
Antiviral Activity

Recent research has demonstrated that CP-640186 possesses antiviral properties against
flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed
mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment
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essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of CP-
640186 (10 mg/kg/day) significantly improved the survival rate.[7]

/AntiViral Mechanism of CP-640186\

CP-640186

Host Cell ACC

Cellular Lipid
Synthesis

Viral Proliferation
(DENV, ZIKV)

Click to download full resolution via product page

Proposed antiviral mechanism of CP-640186.

Platelet Function

CP-640186 has been shown to impact platelet function. Inhibition of ACC in platelets leads to
an increase in o-tubulin acetylation. This modification impairs thrombin-induced platelet
aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity
and thrombosis.

Conclusion

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9739643/
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739643/
https://www.benchchem.com/product/b1216025?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658010/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CP-640186 is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its
ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting
fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive
in vitro and in vivo data underscore its potential for therapeutic applications in metabolic
disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens
new avenues for investigation and drug development. This guide provides a comprehensive
technical foundation for researchers and scientists working with or interested in the
multifaceted functions of CP-640186.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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